molecular formula C11H15BrN2O2 B3234542 [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid CAS No. 1353977-69-1

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B3234542
CAS No.: 1353977-69-1
M. Wt: 287.15 g/mol
InChI Key: SXABDIWWFZFBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid is an organic compound that features a brominated pyridine ring attached to an isopropyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Pyridin-3-ylmethyl Intermediate: The brominated pyridine is then reacted with a suitable alkylating agent to form the pyridin-3-ylmethyl intermediate.

    Introduction of Isopropyl-amino Group: The intermediate is further reacted with isopropylamine under controlled conditions to introduce the isopropyl-amino group.

    Acetic Acid Addition: Finally, the compound is treated with acetic acid or an acetic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, while the isopropyl-amino group and acetic acid moiety contribute to the compound’s overall stability and solubility. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds, such as:

    [(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding affinity.

    [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid: Similar structure but with a methyl-amino group instead of isopropyl-amino, which may influence its solubility and biological activity.

    [(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, which may alter its chemical properties and applications.

Properties

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-8(2)14(7-11(15)16)6-9-3-4-10(12)13-5-9/h3-5,8H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXABDIWWFZFBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=C(C=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188487
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-69-1
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(6-bromo-3-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.